molecular formula C10H11BrO2 B15157210 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde

3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde

Cat. No.: B15157210
M. Wt: 243.10 g/mol
InChI Key: PIJUDIPVGVUVGY-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and three methyl groups attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde typically involves the bromination of 2,4,5-trimethylbenzaldehyde followed by hydroxylation. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom enhances its electrophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and interactions .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-hydroxy-3,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(4-12)7(3)9(5)11/h4,13H,1-3H3

InChI Key

PIJUDIPVGVUVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C=O)C)Br)C

Origin of Product

United States

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